N-2-Benzyloxyphenyl Isobutyrylacetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "N-2-Benzyloxyphenyl Isobutyrylacetamide" often involves multi-step chemical reactions, including the use of protecting groups, coupling reactions, and purification techniques. For example, the synthesis of N-substituted derivatives of acetamide compounds involves sequential steps, starting from basic building blocks to the final product through amidation, cyclization, and functional group transformations (Siddiqui et al., 2013).
Molecular Structure Analysis
The molecular structure of related acetamide derivatives has been elucidated using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the crystal lattice and the conformation of the molecule. Studies on similar compounds show the presence of hydrogen bonds and other non-covalent interactions that influence the stability and properties of the molecules (Marinova et al., 2022).
Chemical Reactions and Properties
Related acetamide compounds participate in various chemical reactions, including Bischler-Napieralski reactions, which are used to synthesize cyclic compounds from linear precursors. These reactions and the resulting structures have implications for the chemical behavior and potential applications of the compounds (Browne et al., 1981).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of compounds similar to "N-2-Benzyloxyphenyl Isobutyrylacetamide" are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups (Kitano et al., 1973).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key to determining the applications of these compounds. Studies on related compounds provide insights into their potential use in organic synthesis, medicinal chemistry, and material science (Ueda & Mori, 1992).
Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
N-2-Benzyloxyphenyl Isobutyrylacetamide-related compounds have been involved in chemical synthesis processes and structural analysis. For example, synthesis processes have been utilized to create structurally identical fluorine-18 and iodine isotope labeling compounds for comparative imaging studies with both in vivo positron emission tomograph (PET) and single-photon computed tomography (SPECT) (Li et al., 2003). Furthermore, compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide have been synthesized from substituted acetophenone, triazole, and phenyl isothiocyanate, with structures determined through single-crystal X-ray diffraction analysis, showing significant antifungal and plant growth regulating activities (Li Fa-qian et al., 2005).
2. Corrosion Inhibition
Research has been conducted on the development of new compounds, such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were synthesized via amidation reactions. These compounds have been studied for their corrosion prevention efficiencies, demonstrating significant inhibition abilities in acidic and mineral oil mediums (Yıldırım & Cetin, 2008).
3. Photoinitiating Activities
N-2-Benzyloxyphenyl Isobutyrylacetamide derivatives have been involved in the study of photoinitiating activities. Benzophenone derivatives containing tertiary amine groups were synthesized and examined for their photoinitiating activity in UV-curing acrylate systems, showing that the photoinitiating efficiency was affected by the molecular structure of the alkyl group connected to the tertiary amine (Cheng, Zhang, & Shi, 2012).
properties
IUPAC Name |
4-methyl-3-oxo-N-(2-phenylmethoxyphenyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)17(21)12-19(22)20-16-10-6-7-11-18(16)23-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAIECLHTXTYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441882 | |
Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Benzyloxyphenyl Isobutyrylacetamide | |
CAS RN |
265989-31-9 | |
Record name | 4-Methyl-3-oxo-N-[2-(phenylmethoxy)phenyl]pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265989-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Benzyloxyphenyl Isobutyrylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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